Triple-Substitution Architecture: Complete Functional Group Inventory Versus Dual-Substituted Analogs
The target compound possesses all three functional groups—2-methoxyethyl, pyridin-4-ylmethyl, and o-tolyl—on a single urea scaffold. Its closest commercially cataloged analogs each lack one of these groups: 1-(2-Methoxyethyl)-3-(o-tolyl)urea (CAS 59759-07-8) lacks the pyridin-4-ylmethyl group; 1-(Pyridin-4-ylmethyl)-3-(o-tolyl)urea lacks the methoxyethyl group; and 1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)urea lacks the o-tolyl (or any aryl) group on N3 . The target compound is therefore the only member of this set that presents a pyridine nitrogen H-bond acceptor, an ether oxygen H-bond acceptor, and an ortho-substituted aromatic ring simultaneously .
| Evidence Dimension | Number of distinct functional pharmacophoric elements present on the urea core |
|---|---|
| Target Compound Data | 3 functional groups (2-methoxyethyl, pyridin-4-ylmethyl, o-tolyl); molecular formula C17H21N3O2; MW 299.37; 3 H-bond acceptors (pyridine N, ether O, urea carbonyl O); 1 H-bond donor (urea NH) |
| Comparator Or Baseline | Analog A: 1-(2-Methoxyethyl)-3-(o-tolyl)urea (CAS 59759-07-8) – 2 groups, C11H16N2O2, MW 208.26; Analog B: 1-(Pyridin-4-ylmethyl)-3-(o-tolyl)urea – 2 groups, C14H15N3O, MW 241.29; Analog C: 1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)urea – 2 groups, lacks the o-tolyl aryl group on N3 |
| Quantified Difference | Target compound has 3 pharmacophoric elements vs. 2 in each analog; MW increased by 91.11 Da vs. Analog A; MW increased by 58.08 Da vs. Analog B |
| Conditions | Structural comparison based on cataloged chemical identity; no unified assay context available |
Why This Matters
The simultaneous presentation of all three functional groups enables polyvalent target interactions that cannot be achieved by any single dual-substituted analog, making the target compound the only candidate for screening campaigns requiring the complete pharmacophoric set.
